

# Applications of SupraFlipper Probes in Elucidating the Mechanics of Endocytosis

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Compound of Interest		
Compound Name:	SupraFlipper 31	
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### Introduction

Endocytosis, the process by which cells internalize molecules and particles, is fundamentally linked to the physical properties of the cell membrane. Membrane tension, a key regulator of this process, has been challenging to measure in living cells. The advent of mechanosensitive fluorescent probes, particularly the SupraFlipper series, has provided researchers with powerful tools to investigate the intricate relationship between membrane mechanics and endocytic machinery. This document provides detailed application notes and protocols for utilizing SupraFlipper probes in the study of endocytosis, targeted at researchers, scientists, and professionals in drug development. While the specific designation "SupraFlipper 31" was not identified in available literature, this document focuses on the well-characterized SupraFlipper and Flipper-TR family of probes.

SupraFlipper probes are a class of fluorescent molecules that report on the lipid order and tension of cellular membranes. Their fluorescence lifetime is sensitive to the packing of lipid molecules; an increase in membrane tension leads to a more ordered lipid environment, which in turn alters the probe's fluorescence lifetime. This property allows for the real-time, quantitative imaging of membrane tension dynamics during cellular processes like endocytosis. [1][2][3]

# **Principle of SupraFlipper Probes**

SupraFlipper probes consist of a mechanophore unit, typically two twisted dithienothiophenes, which exhibits a planarization-deplanarization equilibrium within the lipid bilayer. The degree of



twisting is influenced by the lateral pressure exerted by the surrounding lipids. In a more ordered membrane (higher tension), the probe is more planar, leading to a longer fluorescence lifetime. Conversely, in a disordered membrane (lower tension), the probe is more twisted, resulting in a shorter fluorescence lifetime. This change in fluorescence lifetime can be accurately measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][4]

# Key Applications in Endocytosis Research Monitoring Plasma Membrane Tension During ClathrinMediated Endocytosis

Clathrin-mediated endocytosis (CME) involves the assembly of a clathrin coat on the inner leaflet of the plasma membrane, which drives the formation of a vesicle. This process is known to be inhibited by increased membrane tension.[1] SupraFlipper probes can be used to visualize and quantify the changes in plasma membrane tension at sites of clathrin pit formation and vesicle budding.

# Investigating the Role of Membrane Tension in Different Endocytic Pathways

Cells utilize various endocytic pathways, including macropinocytosis and caveolae-mediated endocytosis, each with distinct membrane remodeling requirements. SupraFlipper probes can be employed to compare the membrane tension dynamics associated with these different pathways, providing insights into their distinct regulatory mechanisms.

# Screening for Drugs that Modulate Endocytosis via Membrane Tension

As membrane tension is a critical regulator of endocytosis, it represents a potential target for therapeutic intervention. SupraFlipper probes can be used in high-content screening assays to identify compounds that alter membrane tension and consequently modulate the rate of endocytosis of specific cargos, such as therapeutic nanoparticles or viruses.

### **Studying Endosomal Maturation**

Specialized SupraFlipper probes, such as the Early Endosome Flipper (EE Flipper), have been developed to target specific organelles within the endocytic pathway.[3][5] These probes allow



for the investigation of membrane tension in early endosomes, shedding light on the mechanics of endosomal sorting and maturation.

# **Quantitative Data Summary**

The following table summarizes typical fluorescence lifetime changes observed with Flipper probes in response to altered membrane tension. Note that absolute lifetime values can vary depending on the specific probe, cell type, and imaging system. The key parameter is the change in lifetime.

Condition	Typical Fluorescence Lifetime (ns)	Interpretation	Reference
Control (Basal Tension)	2.5 - 4.0	Normal membrane tension	[1][2]
Increased Tension (e.g., osmotic stress)	4.0 - 7.0	Increased lipid packing	[1][2]
Decreased Tension (e.g., myosin inhibition)	< 2.5	Decreased lipid packing	[2]

# **Experimental Protocols**

# Protocol 1: Live-Cell Imaging of Plasma Membrane Tension During Endocytosis

Objective: To visualize and quantify changes in plasma membrane tension in real-time during endocytosis.

#### Materials:

- Flipper-TR® probe (commercially available)[4]
- Live-cell imaging medium



- Cells of interest (e.g., HeLa, MDCK) cultured on glass-bottom dishes
- Fluorescence Lifetime Imaging Microscope (FLIM) system equipped with a 488 nm pulsed laser and appropriate emission filters (e.g., 575-625 nm)[4]
- Optional: Fluorescently tagged endocytic cargo (e.g., transferrin-Alexa Fluor 568)

#### Procedure:

- Cell Culture: Plate cells on glass-bottom dishes to reach 60-80% confluency on the day of imaging.
- Probe Loading:
  - Prepare a 1 μM working solution of Flipper-TR® in live-cell imaging medium.
  - Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
  - Incubate the cells with the Flipper-TR® working solution for 15-30 minutes at 37°C.
- Washing: Wash the cells twice with pre-warmed imaging medium to remove excess probe.
- Imaging:
  - Place the dish on the FLIM microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
  - Identify a field of view with healthy, well-adhered cells.
  - Acquire FLIM images using the 488 nm laser for excitation and collect emission in the 575-625 nm range.[4]
  - If using a fluorescent cargo, acquire images in the appropriate channel.
- Inducing Endocytosis (Optional):







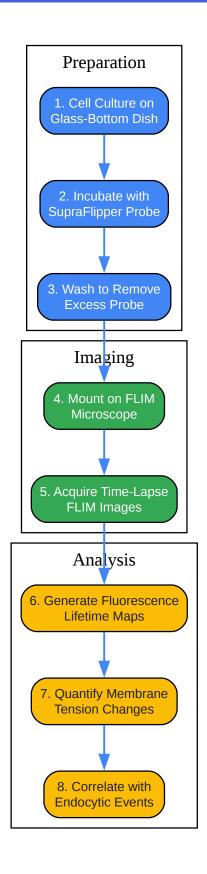
 To observe dynamic changes, add the fluorescently tagged endocytic cargo to the imaging medium and acquire a time-lapse series of FLIM images.

### • Data Analysis:

- Analyze the FLIM data to generate fluorescence lifetime maps of the plasma membrane.
- Quantify the average fluorescence lifetime and its distribution across the plasma membrane.
- Correlate changes in fluorescence lifetime with the localization of endocytic events (if a fluorescent cargo is used).

## **Visualizations**

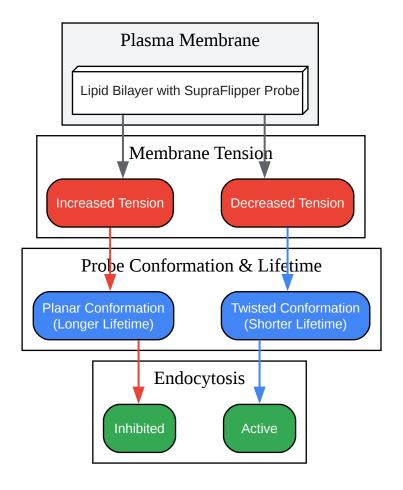




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Caption: Experimental workflow for monitoring membrane tension during endocytosis.





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Caption: Relationship between membrane tension, probe state, and endocytosis.

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